molecular formula C18H15Cl2NO2 B288012 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Número de catálogo B288012
Peso molecular: 348.2 g/mol
Clave InChI: VQYDOONYRPWYBI-BQYQJAHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as DHMEQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DHMEQ belongs to the class of cycloheptatrienone compounds and has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects.

Mecanismo De Acción

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of downstream signaling pathways that are involved in the regulation of inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been found to inhibit the replication of various viruses such as HIV, hepatitis B, and C viruses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has several advantages for use in lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. However, it also has some limitations such as its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic efficacy in vivo.

Direcciones Futuras

There are several future directions for the research and development of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. Further studies are needed to optimize the pharmacokinetic properties of 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one and to evaluate its safety and efficacy in clinical trials.
In conclusion, 2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action and biochemical effects have been extensively studied, and future research may lead to the development of novel treatments for inflammatory disorders and cancer.

Métodos De Síntesis

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzaldehyde with ethyl acetoacetate, followed by the addition of ammonium acetate and amination with ethylamine. The final product is obtained through the cyclization of the intermediate compound.

Aplicaciones Científicas De Investigación

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory disorders, and viral infections. It has been found to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in the regulation of immune responses, cell proliferation, and apoptosis.

Propiedades

Nombre del producto

2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Fórmula molecular

C18H15Cl2NO2

Peso molecular

348.2 g/mol

Nombre IUPAC

2-[(E)-3-(3,5-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15Cl2NO2/c1-2-21-16-6-4-3-5-15(18(16)23)17(22)8-7-12-9-13(19)11-14(20)10-12/h3-11H,2H2,1H3,(H,21,23)/b8-7+

Clave InChI

VQYDOONYRPWYBI-BQYQJAHWSA-N

SMILES isomérico

CCNC1=CC=CC=C(C1=O)C(=O)/C=C/C2=CC(=CC(=C2)Cl)Cl

SMILES

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC(=C2)Cl)Cl

SMILES canónico

CCNC1=CC=CC=C(C1=O)C(=O)C=CC2=CC(=CC(=C2)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.